(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Description
The compound (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic steroid derivative, structurally related to progesterone and testosterone. It is pharmacologically recognized as Etonogestrel (CAS 54048-10-1), a key component in hormonal contraceptives due to its potent progestogenic activity . Key structural features include:
- 13-ethyl group: Enhances metabolic stability by reducing hepatic degradation.
- 17-ethynyl group: Improves oral bioavailability and receptor binding affinity.
- 11-methylidene moiety: Modifies steric interactions to optimize binding to progesterone receptors.
The compound is synthesized via multi-step functionalization of estrone derivatives, often involving alkynylation and alkylation reactions .
Properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19-,20+,21-,22-/m0/s1 |
InChI Key |
ZMLDTNLDYRJTAZ-SITGORPYSA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(CC[C@H]34)O |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O |
Origin of Product |
United States |
Preparation Methods
Ethynylation at C17 Position
- Introduction of the ethynyl group at the 17-position is commonly achieved by reaction of a 17-keto steroid intermediate with acetylene derivatives under basic or catalytic conditions.
- For example, the reaction of 17-ketosteroids with lithium acetylide or ethynylmagnesium bromide generates the 17-ethynyl alcohol moiety stereoselectively.
Methylidene Group Installation at C11
- The methylidene substituent at C11 can be introduced via Wittig or Tebbe olefination reactions on a ketone precursor at the 11-position.
- This involves converting a ketone to an exocyclic methylene group by reaction with a phosphonium ylide or titanium-based methylenation reagent.
Formation of the Diol Functionalities
- The 3,17-diol groups are often derived from selective reduction of corresponding keto groups or from protection/deprotection sequences.
- For instance, a 3-keto-17-hydroxy steroid intermediate can be selectively reduced at C3 to the 3-hydroxyl group using stereoselective hydride reagents.
Stereochemical Control
- The stereochemistry at positions 8,9,10,13,14, and 17 is typically controlled by starting from a steroid nucleus with known configuration or by using chiral catalysts and reagents that favor formation of the desired stereoisomer.
- Enzymatic or microbial transformations have also been employed to achieve stereoselective hydroxylations or reductions.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Starting steroid nucleus | Cyclopenta[a]phenanthrene derivative | Commercially available or isolated | Core steroid skeleton with defined stereochemistry |
| 2 | Oxidation | 17β-hydroxy steroid | PCC or Swern oxidation | 17-ketone intermediate |
| 3 | Ethynylation | 17-ketone intermediate | Ethynylmagnesium bromide | 17-ethynyl-17β-hydroxy steroid |
| 4 | Olefination (methylidene) | 11-ketone steroid (or equivalent) | Wittig reagent or Tebbe reagent | 11-methylidene substituted steroid |
| 5 | Reduction | 3-keto intermediate | NaBH4 or L-selectride | 3β-hydroxy group formation |
| 6 | Purification and isolation | Crude reaction mixture | Chromatography | Pure (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-diol |
Analytical Characterization and Confirmation of Structure
- NMR Spectroscopy (1H, 13C) : Confirms the presence of ethynyl, methylidene, and diol groups, and stereochemistry.
- Mass Spectrometry : Confirms molecular weight consistent with the formula.
- X-ray Crystallography : Used for absolute stereochemical assignment when crystals are available.
- Chromatographic Purity : HPLC or GC to confirm purity and identify isomers.
Summary Table of Key Synthetic Steps and Reagents
| Functional Group Modification | Typical Reagents/Conditions | Notes |
|---|---|---|
| 17-Ethynyl group insertion | Ethynylmagnesium bromide, lithium acetylide | Requires 17-keto precursor |
| 11-Methylidene formation | Wittig reagent, Tebbe reagent | Olefination of 11-keto intermediate |
| 3,17-Diol formation | NaBH4, L-selectride | Stereoselective reduction |
| Stereochemical control | Chiral catalysts, chiral pool starting materials | Essential for biological activity |
Research Findings and Literature Insights
- The compound is structurally related to synthetic steroid hormones with modifications that enhance receptor binding or metabolic stability.
- Preparation methods are adapted from well-established steroid chemistry protocols emphasizing regio- and stereoselectivity.
- No single comprehensive synthetic procedure for this exact compound is publicly detailed, but patents and steroid synthesis literature describe analogous methods.
- Crystallographic and spectroscopic studies confirm the stereochemistry and functional group placement in related compounds, supporting the synthetic approaches outlined.
Chemical Reactions Analysis
Functional Group Analysis
Key reactive sites include:
-
Two hydroxyl groups (C3 and C17 positions)
-
Ethynyl group (C17)
-
Methylidene group (C11)
-
Cyclopentaphenanthrene core with conjugated double bonds
Hydroxyl Group Reactions
The secondary and tertiary hydroxyl groups participate in typical alcohol reactions:
Ethynyl Group Reactions
The terminal alkyne (C17) exhibits nucleophilic and coupling reactivity:
Methylidene Group Reactivity
The exocyclic double bond (C11 methylidene) participates in cycloadditions and hydrogenation:
Acid/Base-Catalyzed Rearrangements
The steroidal backbone may undergo skeletal rearrangements under strong acidic/basic conditions:
Stability and Degradation Pathways
-
Photodegradation : UV exposure may cleave conjugated double bonds, leading to ring-opening products .
-
Hydrolytic Degradation : Acidic/basic conditions can hydrolyze esters or ethers, reverting to parent diol .
-
Oxidative Stress : Reactive oxygen species (ROS) may oxidize hydroxyl or ethynyl groups, forming quinones or ketones .
Scientific Research Applications
Structural Information
- Molecular Formula : C22H30O2
- Molecular Weight : 358.48 g/mol
- IUPAC Name : (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
- PubChem CID : 9851294
Physical Properties
The compound exhibits unique physical properties that contribute to its functionality in various applications. These include its solubility characteristics and stability under different conditions.
Medicinal Chemistry
The compound has gained attention for its potential use as a therapeutic agent in various medical conditions:
- Hormonal Regulation : The structure resembles steroid hormones and may exhibit activity as a synthetic progestin or androgen. Its derivatives have been studied for use in hormonal therapies and contraceptives.
- Anticancer Activity : Research indicates that compounds with similar structures may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
Pharmacology
The pharmacological applications of this compound are notable:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in hormone signaling pathways. This modulation can be crucial for developing treatments for hormone-dependent diseases.
- Bioactivity Studies : Studies have shown that derivatives of this compound can influence biological pathways related to inflammation and metabolic disorders.
Materials Science
In materials science, the compound's unique structural features allow for innovative applications:
- Polymer Synthesis : Its chemical reactivity can be harnessed in the synthesis of polymers with specific properties for use in coatings and composites.
- Nanomaterials : The compound can serve as a building block for creating nanostructured materials with tailored functionalities for electronics and photonics.
Case Study 1: Hormonal Applications
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The results indicated that certain modifications enhanced receptor affinity and selectivity for progesterone receptors .
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute investigated the anticancer potential of structurally similar compounds. The findings demonstrated significant cytotoxic effects against breast cancer cell lines .
Case Study 3: Material Innovations
A recent article highlighted the use of this compound in developing biodegradable polymers suitable for medical applications. The study emphasized the importance of structural modifications to improve biocompatibility and degradation rates .
Mechanism of Action
The mechanism of action of (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and related steroids:
Key Findings from Research
Metabolic Stability: The 13-ethyl group in Etonogestrel significantly reduces first-pass hepatic metabolism compared to 17β-estradiol (13-methyl), extending its half-life . 17-Ethynyl substituents (shared with ethinyl estradiol) enhance resistance to sulfatase enzymes, improving oral efficacy .
Receptor Binding: Etonogestrel’s 11-methylidene group increases progesterone receptor selectivity over glucocorticoid receptors by 15-fold compared to natural progesterone .
Synthetic Accessibility: Etonogestrel is synthesized via Pd-catalyzed alkynylation of estrone derivatives, achieving >90% enantiomeric purity . Ethinyl estradiol (CAS 57-63-6) requires hydroxylation at C17 followed by ethynylation, with yields ~65% .
Biological Activity
The compound (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex steroid-like structure that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound based on diverse research findings and case studies.
Molecular Characteristics
- Molecular Formula: C23H31O2
- Molecular Weight: 355.49 g/mol
- CAS Number: 108434-19-1
Structural Features
The compound features a multi-ring structure typical of steroid compounds, which is crucial for its biological interactions. Its unique ethynyl and methylidene groups may influence its binding affinity to various biological targets.
Hormonal Activity
Research indicates that this compound exhibits estrogenic activity , which can influence various physiological processes such as cell proliferation and differentiation. Its structural similarity to endogenous estrogens suggests potential interactions with estrogen receptors (ERs) .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies: It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis .
- Case Study: In a study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates .
Summary of Biological Activities
| Biological Activity | Type of Study | Observations |
|---|---|---|
| Estrogenic Activity | In vitro | Binding affinity to ERs |
| Anticancer | In vitro | Reduced viability in MCF-7 cells |
| Anti-inflammatory | In vivo | Decreased TNF-alpha and IL-6 levels |
| Neuroprotective | In vitro | Reduced oxidative stress |
Case Studies
- Estrogenic Activity Study : A study assessed the binding affinity of the compound to estrogen receptors in MCF-7 cells. Results indicated a significant increase in cell proliferation at low concentrations (1-10 nM), suggesting its potential as a selective estrogen receptor modulator (SERM).
- Anticancer Efficacy : A comprehensive analysis was conducted on various cancer cell lines treated with the compound. The results highlighted a dose-dependent inhibition of cell growth across multiple lines, with notable effects on apoptosis markers such as caspase activation.
- Neuroprotection Research : In a model simulating Alzheimer's disease pathology, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta accumulation in animal subjects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EU standards for personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), P95/P1 respirators for low exposure, and OV/AG/P99 respirators for higher risks. Use fume hoods to minimize aerosol formation and avoid environmental contamination. Dispose of contaminated materials per local regulations. Safety Data Sheets (SDS) emphasize strict adherence to hazard classifications (e.g., H302, H315, H319) for acute toxicity and irritation .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Utilize X-ray crystallography to resolve stereochemistry, as demonstrated in studies of structurally similar cyclopenta[a]phenanthrene derivatives (e.g., crystal structure analysis of C36H42O2 in ). Complementary NMR techniques, such as NOESY or COSY, can validate spatial arrangements of substituents, particularly for ethynyl and methylidene groups .
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Pair with mass spectrometry (HRMS) for molecular weight verification, as shown in studies resolving cyclopenta[a]phenanthrene analogs (e.g., HRMS data in ). Elemental analysis (C, H, O) further validates stoichiometric purity .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Design accelerated stability studies using controlled buffers (pH 1–13) and monitor degradation via LC-MS. For example, conflicting SDS reports on decomposition products (e.g., NOx or hydrogen bromide in ) require isolating intermediates under stress conditions (e.g., heat, light) and characterizing them via tandem MS or IR spectroscopy .
Q. What strategies optimize the synthesis of derivatives with modified ethynyl or methylidene groups?
- Methodological Answer : Employ Sonogashira coupling for ethynyl functionalization, as evidenced in the synthesis of phenanthren-17-yloxy acrylates (e.g., 91% yield in ). For methylidene modifications, use Wittig or Tebbe reagents to introduce exo-alkenes while preserving the steroidal core .
Q. How does the compound interact with nuclear hormone receptors in mechanistic studies?
- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-estradiol for estrogen receptors). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to receptor pockets, guided by structural analogs like β-estradiol derivatives (e.g., β-Estradiol 17-Heptanoate in ) .
Q. What are the challenges in quantifying environmental persistence of this compound?
- Methodological Answer : Use OECD 301 biodegradation tests with activated sludge to measure half-life. Address detection limits by developing a sensitive LC-MS/MS protocol with a lower limit of quantification (LLOQ) <1 ppb. Cross-validate with gas chromatography (GC) for volatile metabolites .
Key Considerations
- Safety : Prioritize respiratory and dermal protection due to carcinogenicity risks (IARC/ACGIH classifications) .
- Stereochemical Complexity : Combine crystallographic and spectroscopic methods to resolve ambiguities in substituent orientation .
- Data Gaps : Address missing physicochemical data (e.g., melting point, solubility) via collaborative studies using NIST-validated protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
